Benzenamine, N,N-diethyl-4-(1,4,4-triphenyl-1,3-butadien-1-yl)-
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Overview
Description
Benzenamine, N,N-diethyl-4-(1,4,4-triphenyl-1,3-butadien-1-yl)- is an organic compound with the molecular formula C32H31N This compound is characterized by its complex structure, which includes a benzenamine core substituted with diethyl groups and a 1,4,4-triphenyl-1,3-butadien-1-yl moiety
Preparation Methods
The synthesis of Benzenamine, N,N-diethyl-4-(1,4,4-triphenyl-1,3-butadien-1-yl)- involves multiple steps, typically starting with the preparation of the benzenamine core. The synthetic route often includes the following steps:
Formation of the Benzenamine Core: This can be achieved through the reaction of aniline with diethylamine under suitable conditions.
Introduction of the 1,4,4-Triphenyl-1,3-Butadien-1-yl Moiety: This step involves the coupling of the benzenamine derivative with a precursor of the 1,4,4-triphenyl-1,3-butadien-1-yl group, often through a series of condensation and cyclization reactions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
Benzenamine, N,N-diethyl-4-(1,4,4-triphenyl-1,3-butadien-1-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Scientific Research Applications
Benzenamine, N,N-diethyl-4-(1,4,4-triphenyl-1,3-butadien-1-yl)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, N,N-diethyl-4-(1,4,4-triphenyl-1,3-butadien-1-yl)- involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating various redox reactions. It may also interact with enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Benzenamine, N,N-diethyl-4-(1,4,4-triphenyl-1-3-butadien-1-yl)- can be compared with similar compounds such as:
Benzenamine, N,N-diethyl-4-methyl-: This compound has a simpler structure with a methyl group instead of the 1,4,4-triphenyl-1,3-butadien-1-yl moiety.
Benzenamine, 4-ethenyl-N,N-diethyl-: This compound features an ethenyl group, making it structurally different and leading to distinct chemical properties.
4,4’,4’'-(1,3,5-Triazine-2,4,6-triyl)trianiline: This compound has a triazine core, which imparts different reactivity and applications compared to Benzenamine, N,N-diethyl-4-(1,4,4-triphenyl-1-3-butadien-1-yl)-.
The uniqueness of Benzenamine, N,N-diethyl-4-(1,4,4-triphenyl-1-3-butadien-1-yl)- lies in its complex structure and the specific properties conferred by the 1,4,4-triphenyl-1-3-butadien-1-yl group, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C32H31N |
---|---|
Molecular Weight |
429.6 g/mol |
IUPAC Name |
N,N-diethyl-4-[(1E)-1,4,4-triphenylbuta-1,3-dienyl]aniline |
InChI |
InChI=1S/C32H31N/c1-3-33(4-2)30-22-20-29(21-23-30)32(28-18-12-7-13-19-28)25-24-31(26-14-8-5-9-15-26)27-16-10-6-11-17-27/h5-25H,3-4H2,1-2H3/b32-25+ |
InChI Key |
LTCCREOAJNUOQQ-WGPBWIAQSA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C(=C/C=C(C2=CC=CC=C2)C3=CC=CC=C3)/C4=CC=CC=C4 |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=CC=C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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